RAS inhibitor Abd-7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inhibidor de RAS Abd-7 es un potente compuesto de unión a RAS con una constante de disociación (Kd) de 51 nM. Funciona como un inhibidor de la interacción proteína-proteína efector-RAS, interactuando con RAS dentro de las células para evitar las interacciones efector-RAS e inhibir la señalización RAS dependiente endógena . Este compuesto es particularmente significativo en la investigación del cáncer debido a su capacidad para interrumpir las interacciones proteína-proteína de varias proteínas KRAS mutantes con PI3K, CRAF y RALGDS, así como NRAS Q61H y HRAS G12V .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para el inhibidor de RAS Abd-7 implican una serie de reacciones químicas diseñadas para producir el compuesto con alta pureza. Los métodos de producción industrial generalmente implican el uso de técnicas avanzadas de síntesis orgánica, incluida la utilización de reactivos y catalizadores específicos para garantizar que se logre la estructura química deseada. El compuesto se sintetiza a menudo en forma sólida y se puede disolver en disolventes como DMSO para su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

El inhibidor de RAS Abd-7 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El inhibidor de RAS Abd-7 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como una herramienta para estudiar interacciones proteína-proteína y los efectos de inhibir estas interacciones.

Biología: Ayuda a comprender el papel de las proteínas RAS en la señalización celular y su impacto en el crecimiento y proliferación celular.

Medicina: Investigado por su posible uso en la terapia del cáncer, particularmente en la orientación de los cánceres con mutaciones RAS.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y en la investigación de descubrimiento de fármacos

Mecanismo De Acción

El mecanismo de acción del inhibidor de RAS Abd-7 implica su interacción con las proteínas RAS dentro de las células. Al unirse a RAS, evita la interacción entre RAS y sus proteínas efectoras, inhibiendo así las vías de señalización dependientes de RAS. Esta interrupción de las vías de señalización puede conducir a la inhibición del crecimiento y la proliferación celular, convirtiéndola en una herramienta valiosa en la investigación del cáncer .

Comparación Con Compuestos Similares

El inhibidor de RAS Abd-7 es único en su capacidad para inhibir las interacciones proteína-proteína efector-RAS con alta potencia. Los compuestos similares incluyen:

PPIN-1 y PPIN-2: Estos compuestos también se unen a RAS, pero no muestran el mismo nivel de inhibición de las interacciones efector-RAS que Abd-7.

El inhibidor de RAS Abd-7 destaca por su afinidad de unión específica y su eficacia para interrumpir las vías de señalización dependientes de RAS, lo que lo convierte en un compuesto valioso en el estudio y tratamiento de los cánceres relacionados con RAS .

Actividad Biológica

RAS proteins are pivotal in cell signaling pathways that regulate growth and differentiation, and their mutations are implicated in various cancers. The compound Abd-7 has emerged as a significant RAS inhibitor, demonstrating the potential to disrupt RAS-effector interactions and inhibit downstream signaling pathways critical for tumor growth. This article delves into the biological activity of Abd-7, supported by data tables, case studies, and detailed research findings.

Abd-7 operates by binding to RAS proteins within cells, thereby preventing their interaction with downstream effectors. This inhibition leads to a reduction in RAS-dependent signaling pathways, crucial for the proliferation of cancer cells.

Key Mechanisms

- Inhibition of RAS-Effector Interactions : Abd-7 effectively disrupts the binding between RAS and its effectors, which is essential for transmitting growth signals.

- Induction of Apoptosis : Treatment with Abd-7 has been shown to induce apoptosis in various cancer cell lines expressing mutant RAS proteins.

Potency and Efficacy

Research indicates that Abd-7 exhibits potent inhibitory effects on RAS signaling pathways across different cancer models. The following table summarizes key findings related to its potency against various KRAS mutations:

| KRAS Mutation | IC50 (µM) | Effect on pERK | Cell Line Tested |

|---|---|---|---|

| KRAS G12V | 0.5 | Complete suppression | DLD-1 |

| KRAS G12C | 1.0 | Moderate suppression | SW480 |

| Wild-type KRAS | 2.0 | Partial suppression | AsPC-1 |

Case Studies

- DLD-1 Colorectal Cancer Cells : In a study involving DLD-1 cells, treatment with Abd-7 resulted in a significant decrease in phosphorylated ERK (pERK), indicating effective inhibition of the MAPK pathway. The reduction was dose-dependent, with nearly complete inhibition observed at 10 µM concentrations .

- SW480 Colon Cancer Model : Another investigation demonstrated that Abd-7 could inhibit tumor growth in SW480 cells harboring KRAS G12C mutations, showcasing its potential for targeting specific oncogenic variants .

Comparative Analysis with Other RAS Inhibitors

To contextualize the efficacy of Abd-7, it is essential to compare it with other known RAS inhibitors:

| Compound | Targeted Mutation | IC50 (µM) | Mechanism |

|---|---|---|---|

| Abd-7 | KRAS G12V/G12C | 0.5 - 1.0 | Disrupts RAS-effector binding |

| RMC-7977 | Wild-type & Mutant | 0.3 | Tri-complex formation |

| Fendiline | KRAS G12V | 2.5 | Membrane localization disruption |

Abd-7 shows comparable or superior potency against certain mutations when compared to other inhibitors like RMC-7977 and Fendiline.

Propiedades

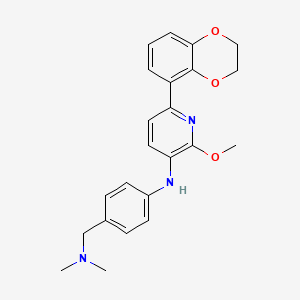

IUPAC Name |

6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-26(2)15-16-7-9-17(10-8-16)24-20-12-11-19(25-23(20)27-3)18-5-4-6-21-22(18)29-14-13-28-21/h4-12,24H,13-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHHFDJNRRCUOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.